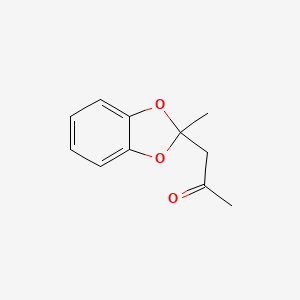
1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of a butoxymethyl group and a fluorine atom attached to the pyrimidine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-fluorouracil with butoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The butoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the fluorine atom or the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with cellular enzymes and nucleic acids. The fluorine atom enhances the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and cell division, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.
1-(Methoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione: A compound with a methoxymethyl group instead of butoxymethyl.
1-(Ethoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione: A compound with an ethoxymethyl group.
Uniqueness: 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the butoxymethyl group, which can influence its lipophilicity and cellular uptake. This structural modification can potentially enhance its biological activity and therapeutic efficacy compared to similar compounds.
Propriétés
Numéro CAS |
64407-71-2 |
|---|---|
Formule moléculaire |
C9H13FN2O3 |
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
1-(butoxymethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13FN2O3/c1-2-3-4-15-6-12-5-7(10)8(13)11-9(12)14/h5H,2-4,6H2,1H3,(H,11,13,14) |
Clé InChI |
WKDWVUQQDUNREH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCN1C=C(C(=O)NC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


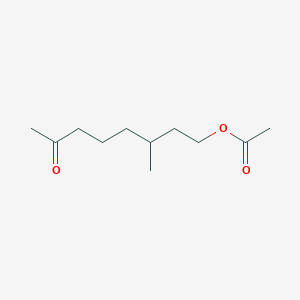
![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

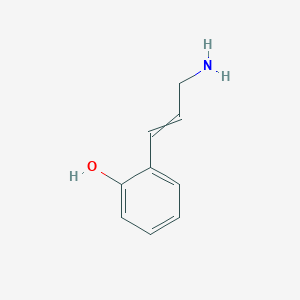
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
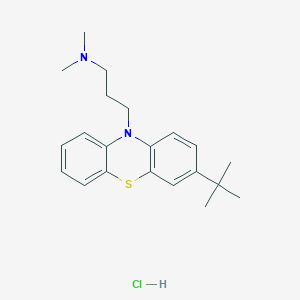
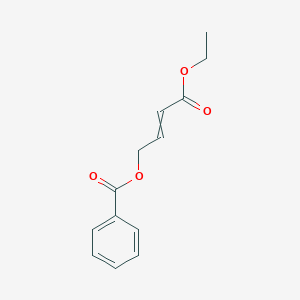
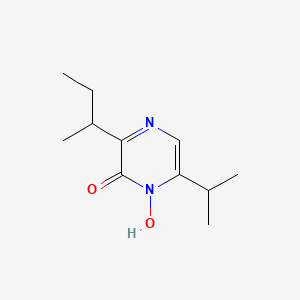

![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)

![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)
![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)
